N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a benzo[d][1,3]dioxol-5-yloxy moiety linked via a rigid but-2-yn-1-yl spacer to a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. Though specific synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., –17) suggest it is synthesized via carbodiimide-mediated amide coupling between the corresponding amine and carboxylic acid precursors .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-19-9-12(17-18-19)15(20)16-6-2-3-7-21-11-4-5-13-14(8-11)23-10-22-13/h4-5,8-9H,6-7,10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYRXWPQQPSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form (iNOS). NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
The compound interacts with its target, iNOS, to produce Nitric Oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions.
Biochemical Pathways
The production of NO by iNOS is part of the larger Nitric Oxide Synthase pathway. This pathway plays a crucial role in various cellular functions, including cellular communication, immune response, and apoptosis .
Result of Action
The production of NO as a result of the compound’s action has various molecular and cellular effects. In macrophages, NO mediates tumoricidal and bactericidal actions, contributing to the body’s immune response.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 364.36 g/mol |
| CAS Number | 1448061-73-7 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets including enzymes and receptors. The benzo[d][1,3]dioxole moiety is known for its electron-rich character which facilitates π-π interactions with aromatic residues in protein structures. The but-2-yn-1-yl linker enhances the compound's flexibility, allowing for better spatial orientation when binding to targets .
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in studies involving breast cancer cell lines, the compound demonstrated IC values in the low micromolar range, indicating potent activity against these cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. In cellular models, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as IL-1β and TNFα. This suggests its potential utility in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Further investigations into the antimicrobial properties of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide revealed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Breast Cancer Treatment
A study conducted on MCF7 breast cancer cells showed that treatment with N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Case Study 2: Inhibition of Inflammatory Responses
Research involving macrophage cell lines demonstrated that this compound effectively reduced the secretion of IL-6 and IL-8 upon stimulation with lipopolysaccharides (LPS), indicating its role as a potent anti-inflammatory agent.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
*Estimated based on structural similarity to –16.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
